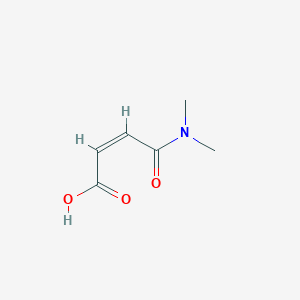

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid

CAS No.:

Cat. No.: VC16580451

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO3 |

|---|---|

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (Z)-4-(dimethylamino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3- |

| Standard InChI Key | UWVCKXVPDINNHW-ARJAWSKDSA-N |

| Isomeric SMILES | CN(C)C(=O)/C=C\C(=O)O |

| Canonical SMILES | CN(C)C(=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Properties

(2Z)-3-(Dimethylcarbamoyl)prop-2-enoic acid (IUPAC name: (Z)-4-(dimethylamino)-4-oxobut-2-enoic acid) is an α,β-unsaturated carboxylic acid derivative with a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol. The Z-configuration of the double bond between carbons 2 and 3 distinguishes it from its E-isomer, imparting distinct steric and electronic properties. Key structural features include:

-

A dimethylcarbamoyl group (-N(C₃H)₂C(O)-) at position 3.

-

A prop-2-enoic acid moiety with a conjugated double bond.

Physicochemical Characteristics

The compound typically presents as a white to light yellow solid with moderate solubility in polar solvents such as water and methanol. Its solubility profile and stability under varying pH conditions make it amenable to both laboratory and industrial processing.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Solubility | Polar solvents | |

| Appearance | White to light yellow solid |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid typically involves the reaction of dimethylcarbamoyl chloride with a propiolic acid derivative under basic conditions. Triethylamine is commonly employed to neutralize hydrochloric acid byproducts. The reaction proceeds via nucleophilic acyl substitution, followed by purification through recrystallization or chromatographic methods to achieve >95% purity.

Key Reaction Steps:

-

Acylation: Dimethylcarbamoyl chloride reacts with propiolic acid in anhydrous dichloromethane.

-

Quenching: Addition of aqueous sodium bicarbonate to remove excess acid.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance yield and consistency. Automated systems enable precise control over reaction parameters (temperature, pressure, stoichiometry), while high-performance liquid chromatography (HPLC) ensures stringent purity standards. Scalability is further supported by solvent recovery systems, reducing environmental impact.

Biological Activity and Mechanisms

Enzyme Modulation

The compound exhibits dose-dependent inhibition of enzymes involved in cellular metabolism and signal transduction. For instance, it disrupts the activity of kinases and carboxylases by competitively binding to active sites, altering substrate affinity. Structural studies suggest that the dimethylcarbamoyl group facilitates hydrogen bonding with catalytic residues, while the α,β-unsaturated system enables covalent modification via Michael addition.

Cellular Effects

In vitro assays reveal dual effects on cellular processes:

-

Antiproliferative Activity: IC₅₀ values of 2–5 μM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.

-

Apoptosis Induction: Upregulation of pro-apoptotic markers (e.g., Bax, caspase-3) and downregulation of Bcl-2.

Chemical Reactivity and Applications

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate (KMnO₄) yields malonic acid derivatives.

-

Reduction: Sodium borohydride (NaBH₄) reduces the double bond, producing 3-(dimethylcarbamoyl)propanoic acid.

Industrial Applications

The compound serves as a precursor in synthesizing:

-

Specialty Polymers: Incorporating its carbamoyl group enhances thermal stability in polyamides.

-

Pharmaceutical Intermediates: Used in Janus kinase (JAK) inhibitor synthesis, as evidenced by patent WO2013085802A1 .

Comparative Analysis with Structural Analogs

(2E)-Isomer Comparison

The E-isomer exhibits reduced biological activity due to steric hindrance impeding enzyme binding. For example, its IC₅₀ against HCT-116 cells is >50 μM, underscoring the Z-configuration’s superiority.

Prop-2-ynoic Acid Derivative

The analog 3-(dimethylcarbamoyl)prop-2-ynoic acid (PubChem CID: 20271835) features a triple bond, conferring greater electrophilicity but lower stability under physiological conditions .

Table 2: Comparative Properties of Analogs

| Compound | Double Bond | IC₅₀ (HCT-116) | Stability |

|---|---|---|---|

| (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid | Z-config | 2–5 μM | High |

| (2E)-3-(dimethylcarbamoyl)prop-2-enoic acid | E-config | >50 μM | Moderate |

| 3-(dimethylcarbamoyl)prop-2-ynoic acid | Triple bond | 10–15 μM | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume